Cas no 1806523-45-4 (Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate)

Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate
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- インチ: 1S/C13H15ClO3/c1-3-17-13(16)11-6-4-5-10(8-14)12(11)7-9(2)15/h4-6H,3,7-8H2,1-2H3
- InChIKey: BZVQJZAPESFPKS-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=C(C(=O)OCC)C=1CC(C)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 278
- XLogP3: 2.2
- トポロジー分子極性表面積: 43.4
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014717-250mg |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate |
1806523-45-4 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015014717-1g |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate |
1806523-45-4 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
Alichem | A015014717-500mg |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate |
1806523-45-4 | 97% | 500mg |
798.70 USD | 2021-06-18 |
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoateに関する追加情報
Comprehensive Guide to Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate (CAS No. 1806523-45-4)
Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate (CAS No. 1806523-45-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring both chloromethyl and oxopropyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its unique structure enables applications in drug development, material science, and fine chemical synthesis, making it a subject of growing interest among researchers and industry professionals.
The molecular formula of Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate reflects its complex yet functional architecture, combining aromatic and aliphatic components. Researchers frequently explore its reactivity patterns, particularly in nucleophilic substitution reactions involving the chloromethyl group or condensation reactions utilizing the 2-oxopropyl moiety. Recent publications highlight its potential as a building block for bioactive molecules, aligning with current trends in targeted drug design and green chemistry initiatives.
In pharmaceutical applications, CAS 1806523-45-4 has emerged as a precursor for developing novel therapeutic agents. Its structural features allow derivatization into compounds with potential biological activity, addressing contemporary research demands in oncology and metabolic disease treatment. The compound's compatibility with modern synthetic techniques like flow chemistry and microwave-assisted synthesis further enhances its relevance in today's efficiency-driven research landscape.
The synthesis of Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate typically involves multi-step organic transformations, with recent advancements focusing on atom-economical and environmentally benign protocols. This aligns with the chemical industry's shift toward sustainable practices, answering frequent search queries about "green synthesis of functionalized benzoates" and "eco-friendly pharmaceutical intermediates." Analytical characterization of this compound employs advanced techniques including HPLC-MS and NMR spectroscopy, ensuring precise quality control for research applications.
Market analysis reveals increasing demand for 1806523-45-4 among contract research organizations and academic laboratories. The compound's utility spans multiple disciplines, from medicinal chemistry to materials science, where it contributes to developing advanced polymers with tailored properties. This interdisciplinary applicability makes it a frequent subject in scientific literature and patent filings, particularly in innovations related to "smart materials" and "targeted drug delivery systems."
Storage and handling of Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate require standard laboratory precautions for organic compounds. Proper containment at controlled temperatures ensures stability, while material compatibility studies guide appropriate selection of storage vessels. These practical considerations address common user questions about "best practices for handling functionalized benzoate esters" in research settings.
Recent technological advancements have expanded the potential applications of CAS 1806523-45-4. Computational chemistry studies predict novel reactivity patterns, while high-throughput screening identifies promising pharmaceutical leads derived from this scaffold. Such developments respond to trending search terms like "AI in chemical discovery" and "computational prediction of compound reactivity," demonstrating the compound's alignment with cutting-edge research methodologies.
Quality specifications for Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate vary by application, with pharmaceutical-grade material requiring stringent purity standards. Analytical certificates typically detail parameters such as chromatographic purity, residual solvents, and isotopic composition. These specifications cater to industry professionals searching for "QC standards for research chemicals" and "analytical methods for ester compounds."
The environmental profile of 1806523-45-4 has become an important research area, particularly regarding biodegradation pathways and ecological impact assessments. Contemporary studies address sustainability concerns by investigating green chemistry approaches to its synthesis and applications, responding to growing interest in "environmentally benign chemical processes" and "sustainable pharmaceutical development."
Future research directions for Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate include exploration of its catalytic applications and potential in nanotechnology. The compound's molecular architecture suggests possible utility in organocatalysis and nanomaterial functionalization, areas that frequently appear in search trends related to "emerging applications of specialty chemicals" and "chemical innovations in nanotechnology."
In conclusion, Ethyl 3-(chloromethyl)-2-(2-oxopropyl)benzoate (CAS No. 1806523-45-4) represents a multifaceted chemical entity with broad scientific and industrial relevance. Its evolving applications across multiple disciplines, combined with ongoing research into its properties and potential uses, ensure its continued importance in advanced chemical research and development.
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